Copper tellurate

Description

Structure

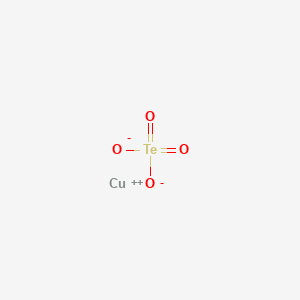

2D Structure

Properties

CAS No. |

15852-05-8 |

|---|---|

Molecular Formula |

CuO4Te |

Molecular Weight |

255.1 g/mol |

IUPAC Name |

copper;tellurate |

InChI |

InChI=1S/Cu.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |

InChI Key |

LEISDIWYVSLPNC-UHFFFAOYSA-L |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Cu+2] |

Origin of Product |

United States |

Q & A

Q. What are the optimal synthesis methods for producing high-purity copper tellurate, and how do experimental parameters influence crystallinity?

To synthesize high-purity this compound, solvothermal methods are commonly employed. Key parameters include pH (maintained between 8–10 using ammonia), temperature (180–220°C), and reaction time (48–72 hours). Post-synthesis, annealing at 400–500°C in an oxygen-rich environment enhances crystallinity. Impurities like unreacted TeO₂ or CuO can be minimized through iterative washing with dilute HNO₃ . For reproducibility, document reagent purity (e.g., ≥99.99% Cu(NO₃)₂·3H₂O) and heating/cooling rates (e.g., 2°C/min) .

Q. Which characterization techniques are essential for confirming this compound’s crystal structure and phase purity?

Use X-ray diffraction (XRD) to verify the orthorhombic Pnma space group and lattice parameters (e.g., a = 5.12 Å, b = 8.74 Å, c = 6.03 Å). Pair with Rietveld refinement to quantify phase purity (>98%). Transmission electron microscopy (TEM) can resolve atomic-scale defects, while Raman spectroscopy identifies vibrational modes (e.g., Te-O stretching at ~750 cm⁻¹). For oxidation state confirmation, employ X-ray absorption spectroscopy (XAS) at Cu K-edge and Te L₃-edge .

Q. How can researchers assess this compound’s stability under varying environmental conditions?

Conduct thermogravimetric analysis (TGA) to evaluate thermal stability up to 600°C. For hygroscopicity, expose samples to controlled humidity (20–90% RH) in environmental chambers and monitor mass changes. Electrochemical stability can be tested via cyclic voltammetry in acidic/alkaline electrolytes (pH 1–14). Always cross-reference with in-situ XRD to detect phase transitions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow OSHA guidelines for metal oxide handling: use PPE (gloves, lab coats, respirators) to avoid inhalation/contact. For toxicity assessment, refer to CERCLA Section 104(i)(5) protocols, including acute exposure tests on cell lines (e.g., LC₅₀ in HEK293 cells) and environmental impact studies (e.g., aquatic toxicity in Daphnia magna) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data on this compound’s electronic structure be resolved?

Discrepancies often arise from approximations in density functional theory (DFT) . Use hybrid functionals (HSE06) to improve bandgap accuracy. Validate with angle-resolved photoemission spectroscopy (ARPES) to map electronic bands and inelastic neutron scattering to probe magnetic excitations. For example, computational models predicting a 2D antiferromagnetic ground state should be tested against muon spin resonance (μSR) data .

Q. What methodologies are effective in analyzing this compound’s quasi-1D magnetic correlations?

Perform neutron diffraction on single crystals to detect magnetic ordering below Néel temperature (e.g., TN ≈ 50 K). Magnetization measurements (e.g., SQUID) can quantify exchange interactions (J ≈ 15 meV) using the Curie-Weiss law. For short-range correlations, apply PDF (pair distribution function) analysis to neutron/X-ray total scattering data .

Q. How can this compound’s potential as a photocatalyst be methodologically evaluated?

Assess photocatalytic activity via UV-vis diffuse reflectance spectroscopy (bandgap ~2.8 eV) and electrochemical impedance spectroscopy (EIS) to measure charge transfer resistance. Test degradation efficiency using model pollutants (e.g., methylene blue) under AM1.5G solar simulation. Control experiments should include scavenger studies (e.g., EDTA for holes, tert-butanol for •OH radicals) .

Q. What strategies address challenges in reproducing this compound synthesis across laboratories?

Standardize protocols using CRISP (Crystallization Research Infrastructure for Synchrotron Platforms) for real-time monitoring. Share raw data (e.g., temperature/pH profiles) in repositories like Zenodo. Conduct round-robin tests across labs to identify variability sources (e.g., water purity, furnace calibration) and publish negative results to guide troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.